molecular formula C19H21N5S B5337008 2-(4-METHYLPHENYL)-4-{[4-(2-PYRIMIDINYL)PIPERAZINO]METHYL}-1,3-THIAZOLE

2-(4-METHYLPHENYL)-4-{[4-(2-PYRIMIDINYL)PIPERAZINO]METHYL}-1,3-THIAZOLE

Cat. No.: B5337008
M. Wt: 351.5 g/mol
InChI Key: HRLAVILDXSQRJE-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENYL)-4-{[4-(2-PYRIMIDINYL)PIPERAZINO]METHYL}-1,3-THIAZOLE is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper safety assessments would need to be conducted to determine its toxicity, potential for causing irritation or sensitization, and environmental impact .

Future Directions

Future research could involve synthesizing the compound and characterizing its physical and chemical properties. Its biological activity could be tested in relevant assays to determine potential applications. Additionally, modifications could be made to the molecule to enhance its activity or alter its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-4-{[4-(2-PYRIMIDINYL)PIPERAZINO]METHYL}-1,3-THIAZOLE typically involves multi-step organic reactions. The starting materials often include 4-methylphenyl derivatives, pyrimidine, and piperazine. The key steps may involve:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the pyrimidinylpiperazine moiety via nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:

  • Using cost-effective and readily available starting materials.
  • Employing efficient catalysts and reaction conditions to maximize yield.
  • Implementing purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-4-{[4-(2-PYRIMIDINYL)PIPERAZINO]METHYL}-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or other functional groups.

    Substitution: Electrophilic or nucle

Properties

IUPAC Name

2-(4-methylphenyl)-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5S/c1-15-3-5-16(6-4-15)18-22-17(14-25-18)13-23-9-11-24(12-10-23)19-20-7-2-8-21-19/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLAVILDXSQRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CN3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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